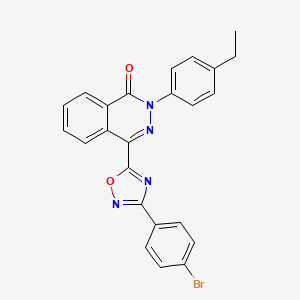

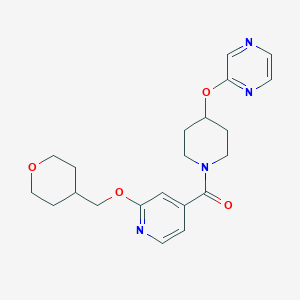

(4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.

BenchChem offers high-quality (4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperidine Derivatives in Drug Design

Piperidines are essential building blocks in medicinal chemistry. Their derivatives feature prominently in drug design, contributing to more than twenty classes of pharmaceuticals and alkaloids. Researchers have explored various synthetic routes to access substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound falls within this category, making it relevant for drug development.

Synthesis Methods

Efficient and cost-effective methods for synthesizing substituted piperidines are crucial. Researchers have investigated intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination, to access diverse piperidine derivatives. These synthetic pathways provide valuable substrates for further exploration .

a. Anticancer Agents: Researchers have explored piperidine-containing compounds as potential anticancer agents. By modifying the substituents on the piperidine ring, scientists aim to enhance their cytotoxicity against cancer cells. Further studies are needed to evaluate their efficacy and safety .

b. Neurological Disorders: Piperidines have shown promise in treating neurological disorders. Their interactions with neurotransmitter receptors and ion channels make them relevant for conditions like Alzheimer’s disease, epilepsy, and neuropathic pain. Investigating the compound’s effects on these targets could yield valuable insights .

c. Anti-Inflammatory Activity: Certain piperidine derivatives exhibit anti-inflammatory properties. Researchers have studied their impact on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes. These findings may contribute to the development of novel anti-inflammatory drugs .

d. Antiviral Agents: Given the ongoing global health challenges, antiviral research remains critical. Piperidine-based compounds have been investigated for their potential antiviral activity. Understanding their mechanisms of action and evaluating their efficacy against specific viruses could lead to new therapeutic options .

Future Prospects

As the field of piperidine research continues to evolve, scientists will explore additional applications. Whether in drug discovery, chemical biology, or materials science, this compound’s unique structure offers exciting possibilities. Researchers should collaborate to uncover its full potential.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of piperidine , a six-membered heterocycle that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Biochemical Pathways

Piperidine derivatives have been found to impact a wide range of pathways, depending on their specific targets

properties

IUPAC Name |

[2-(oxan-4-ylmethoxy)pyridin-4-yl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c26-21(25-9-2-18(3-10-25)29-20-14-22-7-8-24-20)17-1-6-23-19(13-17)28-15-16-4-11-27-12-5-16/h1,6-8,13-14,16,18H,2-5,9-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXXNEFLEZWJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=NC=C3)OCC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate](/img/structure/B2989881.png)

![3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2989882.png)

![3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B2989884.png)

![2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2989885.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride](/img/structure/B2989895.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B2989899.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2989900.png)